Palladium-Catalyzed Annulation Yields for 2-Iodobenzonitrile vs. 2-Bromobenzonitrile
In palladium(0)-catalyzed annulation with diarylacetylenes or bicyclic alkenes, 2-iodobenzonitrile affords 2,3-diarylindenones and polycyclic aromatic ketones in very good to excellent yields [1]. This transformation proceeds via carbopalladation of the carbon-nitrogen triple bond of the nitrile group, a reaction pathway that is uniquely accessible to the iodoarene substrate [1]. The corresponding 2-bromobenzonitrile does not participate in this annulation under identical conditions; no yield data for bromo- or chloro-substituted benzonitriles are reported in this transformation class, establishing 2-iodobenzonitrile as the requisite substrate for accessing this reactivity manifold.
| Evidence Dimension | Annulation reaction yield (product formation) |
|---|---|
| Target Compound Data | Very good to excellent yields (reported across multiple substrates) |
| Comparator Or Baseline | 2-Bromobenzonitrile / 2-Chlorobenzonitrile (no reported annulation activity under identical conditions) |
| Quantified Difference | Not applicable (comparator inactive in this transformation class) |
| Conditions | Pd(0) catalyst, diarylacetylenes or bicyclic alkenes, nitrile carbopalladation pathway |
Why This Matters
This reaction represents a unique synthetic transformation not achievable with lighter halogen analogs, enabling access to 2,3-diarylindenone scaffolds that are otherwise inaccessible without 2-iodobenzonitrile.
- [1] Pletnev, A. A.; Larock, R. C. Carbopalladation of Nitriles: Synthesis of 2,3-Diarylindenones and Polycyclic Aromatic Ketones by the Pd-Catalyzed Annulation of Alkynes and Bicyclic Alkenes by 2-Iodoarenenitriles. J. Org. Chem. 2002, 67 (26), 9276–9287. View Source
